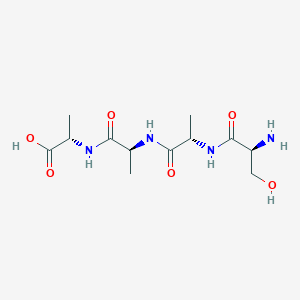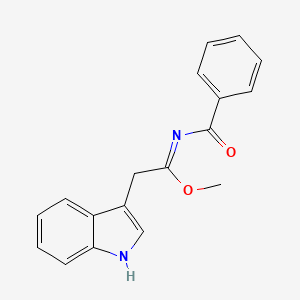
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-ethanol derivatives.
Scientific Research Applications
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester involves its interaction with various molecular targets and pathways. Indole derivatives can activate nuclear receptors, regulate hormones, and affect biological processes by acting as signaling molecules . These interactions can lead to therapeutic effects such as anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used as a precursor for biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carboxylic acid: Known for its role in various biological processes.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
651714-20-4 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
methyl N-benzoyl-2-(1H-indol-3-yl)ethanimidate |
InChI |
InChI=1S/C18H16N2O2/c1-22-17(20-18(21)13-7-3-2-4-8-13)11-14-12-19-16-10-6-5-9-15(14)16/h2-10,12,19H,11H2,1H3 |
InChI Key |
HJLJDMRUNTVCDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC(=O)C1=CC=CC=C1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)


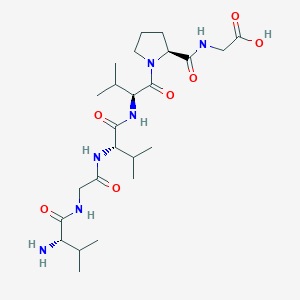
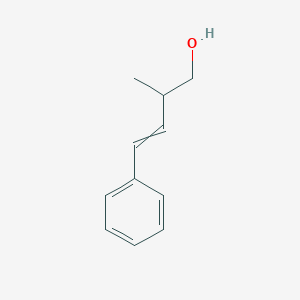
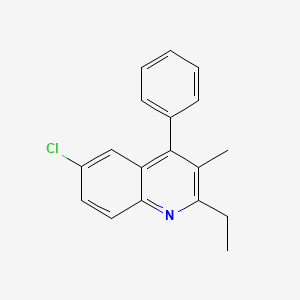
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)

![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
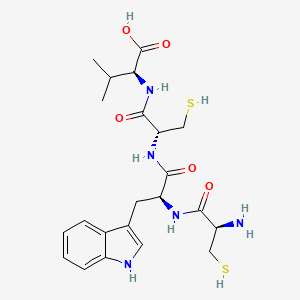
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
